molecular formula C10H13BrO2S B595826 1-Bromo-3-(isobutanesulfonyl)benzene CAS No. 1355247-79-8

1-Bromo-3-(isobutanesulfonyl)benzene

Cat. No. B595826
M. Wt: 277.176
InChI Key: ZGKNTBVTWSFYKF-UHFFFAOYSA-N
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Description

1-Bromo-3-(isobutanesulfonyl)benzene is a chemical compound with the molecular formula C10H13BrO2S . It has a molecular weight of 277.18 g/mol .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-(isobutanesulfonyl)benzene is 1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 . The compound has a complex structure with a benzene ring substituted with a bromine atom and an isobutanesulfonyl group .


Physical And Chemical Properties Analysis

1-Bromo-3-(isobutanesulfonyl)benzene has a molecular weight of 277.18 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 266 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Crystal Structure Analysis

1-Bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its derivatives have been studied for their crystal structures, revealing supramolecular features like hydrogen bonding and π–π interactions, which are crucial for understanding molecular assembly and designing new materials (Timo Stein et al., 2015).

Synthesis and Properties

The synthesis of highly sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, has been reported, showcasing the potential for creating new organic molecules with unique rotational isomer properties at room temperature, useful in chemical reactions and materials science (B. R. Steele et al., 2004).

X-Ray Structure Determinations

Research on bromo- and/or bromomethylsubstituted benzenes has provided insights into molecular interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are critical for understanding the packing motifs in solid-state chemistry and designing new crystalline materials (P. Jones et al., 2012).

Advanced Synthesis Techniques

Studies have developed advanced synthesis techniques for 1-substituted 3-alkoxy-1H-isoindoles based on reactions with nitriles, highlighting methods for creating complex organic structures from simple precursors, which are essential for pharmaceutical synthesis and organic chemistry (Minami Kuroda et al., 2015).

Fluorescence Properties

The synthesis and investigation of the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene have been conducted, showcasing its aggregation-induced emission (AIE) characteristics, which are significant for developing new photoluminescent materials for sensors and imaging technologies (Liang Zuo-qi, 2015).

properties

IUPAC Name

1-bromo-3-(2-methylpropylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKNTBVTWSFYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742785
Record name 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(isobutanesulfonyl)benzene

CAS RN

1355247-79-8
Record name 1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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